molecular formula C25H29N3O8S2 B2932885 (Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1105204-19-0

(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2932885
CAS RN: 1105204-19-0
M. Wt: 563.64
InChI Key: IWXKIIVEBAASNB-QPLCGJKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C25H29N3O8S2 and its molecular weight is 563.64. The purity is usually 95%.
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Scientific Research Applications

Mechanistic Insights and Synthesis

  • Reaction Mechanisms and Derivative Synthesis : Studies have explored the reaction mechanisms involving iminothiazolines and iminothiadiazolines, highlighting the synthesis of thiazole and benzoyl cyanide derivatives through sulfurane and zwitterion pathways. These findings contribute to the understanding of how similar compounds, including the one , might be synthesized and manipulated in the laboratory setting (Yamamoto et al., 1989).

  • Cyclocondensation Reactions : Research into cyclocondensation reactions involving iminothiazolidin-4-one acetate derivatives has led to the development of potent and selective aldose reductase inhibitors. These compounds have potential applications in treating diabetic complications, suggesting a pathway for the development of therapeutic agents from similar chemical structures (Ali et al., 2012).

Pharmacological Potential

  • Enzyme Inhibition for Therapeutic Applications : Derivatives of the compound have been investigated for their enzyme inhibitory activities, showcasing significant potential as inhibitors against specific enzymes. This research outlines the synthesis and testing of new sulfonamides, indicating their potential in addressing diseases like diabetes through enzyme inhibition mechanisms (Abbasi et al., 2019).

  • Antimicrobial Activities : Benzothiazole-imino-benzoic acid derivatives have been synthesized and tested for antimicrobial activities. These studies reveal that certain configurations of these compounds exhibit good activity against epidemic-causing bacterial strains, highlighting their potential application in developing new antimicrobial agents (Mishra et al., 2019).

  • Antioxidant and Antiradical Activity : Investigation into N9-substituted 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles for their in vitro antioxidant activity demonstrates the potential of such compounds in oxidative stress-related therapeutic applications. These findings support the exploration of similar compounds for their antioxidant properties (Spasov et al., 2022).

properties

IUPAC Name

methyl 2-[2-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]imino-5,6-dimethoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O8S2/c1-15-12-27(13-16(2)36-15)38(31,32)18-8-6-17(7-9-18)24(30)26-25-28(14-23(29)35-5)19-10-20(33-3)21(34-4)11-22(19)37-25/h6-11,15-16H,12-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXKIIVEBAASNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC(=C(C=C4S3)OC)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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